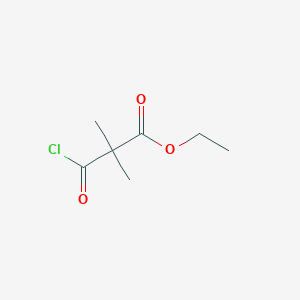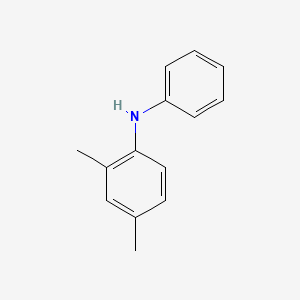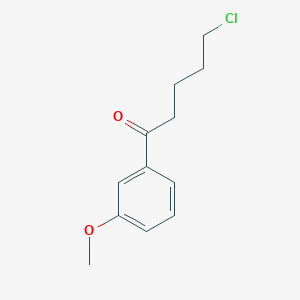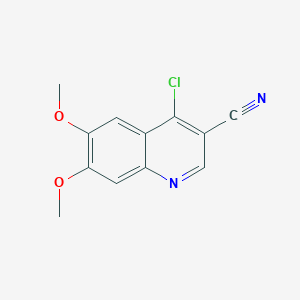
シペルメトリンβ
概要
説明
Cypermethrin-beta, also known as Beta-cypermethrin, is used to control a wide range of insects, especially Lepidoptera and Coleoptera, in various crops. It is also used for insect control in public health and for ectoparasite control on animals . It is also used as a medication to treat parasitic skin diseases .
Synthesis Analysis
A Pretreatment Method for HPLC Analysis of Cypermethrin in Microbial Degradation Systems was systemically studied, primarily to solve the problem of inaccurate determination of CY concentration caused by its uneven distribution in the systems . The determination of CY in the pretreated sample by HPLC showed a high precision .Molecular Structure Analysis
Beta-cypermethrin has a molecular formula of C22H19Cl2NO3 and a molecular weight of 416.3 g/mol . It has four peaks at 1.27, 1.84, 2.12, and 2.92 THz .Chemical Reactions Analysis
Bacillus thuringiensis Strain SG4 effectively degraded cypermethrin under different conditions. The maximum degradation was observed at 32 °C, pH 7.0, and a shaking speed of 110 rpm, and about 80% of the initial dose of cypermethrin (50 mg·L −1) was degraded in minimal salt medium within 15 days .Physical And Chemical Properties Analysis
Beta-cypermethrin has a molecular weight of 416.3 g/mol. It has a XLogP3 of 6, a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 4, and a Rotatable Bond Count of 7 .科学的研究の応用
シペルメトリンβは、チンミックスとしても知られており、大規模な商業農業用途や家庭用消費者製品の殺虫剤として使用される合成ピレスロイドです。ここでは、その科学研究への応用について包括的な分析を示します。
土壌微生物と酵素活性への影響
シペルメトリンβは、有機栄養細菌と放線菌の増殖を促進し、真菌の増殖を抑制し、土壌酵素活性を低下させることで、土壌生化学的肥沃度を影響を与えることが判明しました .
農業害虫の防除
この化合物は、さまざまな農業害虫の防除に効果があります。 例えば、マツカレハの幼虫やクビアカツヤカミキリの成虫の防除において、25日以上の持続効果を示しました .
魚類に対する神経毒性効果
水生環境において、シペルメトリンβは魚類に悪影響を与える可能性のある汚染物質として作用し、中枢神経系のナトリウムチャネルの開口時間を延長します .
制御放出のためのカプセル化
シペルメトリンβは、制御放出用途のためにマイクロカプセルにカプセル化されています。 これらのマイクロカプセルは、フィックの拡散法則に従って、時間をかけてゆっくりと化合物を放出するように設計されています .
土壌中の消散
シペルメトリンβの土壌中での消散速度、特にボタンシメジ栽培に適した条件下での消散速度について研究が行われ、安全な使用と食事リスクに関する洞察を提供しました .
害虫の抵抗性管理
研究では、ムギワラギクモドキなどの害虫におけるシペルメトリンβに対する抵抗性の遺伝的基盤を理解することに重点が置かれており、抵抗性管理のための戦略を開発するのに役立ちます .
作用機序
Target of Action
Cypermethrin-beta, also known as Chinmix, is a pyrethroid insecticide . Its primary targets are the sodium channels in the central nervous system of insects . These channels play a crucial role in the transmission of nerve impulses. By targeting these channels, Cypermethrin-beta disrupts normal neuronal activity, leading to the paralysis and eventual death of the insect .
Mode of Action
Cypermethrin-beta acts as a fast-acting neurotoxin . It prolongs the opening of sodium channels , causing an influx of sodium ions, which leads to repetitive nerve firing. This results in hyper-excitation and paralysis of the insect . The compound is non-systemic and acts by contact and ingestion .
Biochemical Pathways
Cypermethrin-beta is degraded by certain bacteria, such as Brevibacillus parabrevis BCP-09 . The degradation process involves several biochemical pathways. The major metabolite of Cypermethrin-beta degradation is 3-phenoxybenzoic acid (3-PBA), which is further degraded into smaller benzene or chain compounds . This suggests that the compound is mainly degraded into 3-PBA, which is continuously degraded into smaller compounds .
Pharmacokinetics
The pharmacokinetics of Cypermethrin-beta involves its absorption, distribution, metabolism, and excretion (ADME). It’s worth noting that Cypermethrin-beta is a synthetic pyrethroid, and like other pyrethroids, it is likely to be metabolized in the liver and excreted in urine and feces .
Result of Action
The result of Cypermethrin-beta’s action is the disruption of normal neuronal activity in insects, leading to paralysis and death . It has been shown to inhibit ATPase enzymes involved in the movement of ions against a concentration gradient, which is especially critical to fish and aquatic insects .
Action Environment
Cypermethrin-beta is a broad-spectrum insecticide with a low aqueous solubility . It is non-persistent in soil systems . It is highly toxic to mammals and there is some concern regarding its ability to bioconcentrate . It is also highly toxic to most aquatic species . Environmental factors such as sunlight, water, and oxygen can accelerate its decomposition .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Cypermethrin-beta plays a significant role in biochemical reactions, particularly in its interaction with enzymes, proteins, and other biomolecules. One of the primary biochemical properties of Cypermethrin-beta is its ability to induce oxidative stress in cells. This compound interacts with enzymes such as glutathione S-transferase, carboxylesterase, and catalase, leading to the generation of reactive oxygen species (ROS). The increased ROS levels can cause oxidative damage to cellular components, including lipids, proteins, and DNA .
Additionally, Cypermethrin-beta affects ion channels, particularly sodium channels, in the nervous system of insects. It binds to the voltage-gated sodium channels, prolonging their open state and causing continuous nerve impulses. This leads to paralysis and eventual death of the insect . The interaction of Cypermethrin-beta with these ion channels is a key factor in its insecticidal activity.
Cellular Effects
Cypermethrin-beta exerts various effects on different types of cells and cellular processes. In human hepatocyte cells, Cypermethrin-beta has been shown to induce cytotoxicity through ROS-mediated oxidative damage. This results in decreased cell viability, mitochondrial dysfunction, and DNA damage . In insects, Cypermethrin-beta affects reproductive potential by altering life history traits such as oviposition period and adult longevity .
Furthermore, Cypermethrin-beta influences cell signaling pathways and gene expression. It has been reported to affect the expression of genes involved in oxidative stress response, apoptosis, and inflammation. The compound’s impact on cellular metabolism includes alterations in metabolic pathways such as gluconeogenesis and lipid metabolism .
Molecular Mechanism
The molecular mechanism of action of Cypermethrin-beta involves its interaction with various biomolecules. At the molecular level, Cypermethrin-beta binds to voltage-gated sodium channels in the nervous system of insects, leading to prolonged channel opening and continuous nerve impulses . This interaction disrupts normal nerve function, resulting in paralysis and death of the insect.
Cypermethrin-beta also induces oxidative stress by interacting with enzymes such as glutathione S-transferase, carboxylesterase, and catalase. These interactions lead to the generation of ROS, which cause oxidative damage to cellular components . Additionally, Cypermethrin-beta affects gene expression by modulating the activity of transcription factors involved in oxidative stress response and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cypermethrin-beta can change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For example, Cypermethrin-beta has been observed to cause neurotoxicity in mice and rats even at low concentrations, with symptoms such as neurobehavioral changes and reduced metabolic activity . The temporal effects of Cypermethrin-beta also include its impact on reproductive potential and life history traits in insects .
Dosage Effects in Animal Models
The effects of Cypermethrin-beta vary with different dosages in animal models. In rats, oral doses of Cypermethrin-beta have been shown to cause neurotoxicity, with symptoms such as seizures and muscle tremors . Higher doses of the compound can lead to more severe toxic effects, including liver and kidney damage. In fish, Cypermethrin-beta exposure has been associated with oxidative stress, histopathological alterations, and DNA damage . The dosage effects of Cypermethrin-beta highlight the importance of understanding its toxicological profile to ensure safe usage.
Metabolic Pathways
Cypermethrin-beta is involved in various metabolic pathways, including those mediated by enzymes such as glutathione S-transferase, carboxylesterase, and catalase. These enzymes play a crucial role in the detoxification and degradation of Cypermethrin-beta. The compound is metabolized into intermediates such as protocatechuate and catechol, which are further degraded by gut bacteria via the ortho- or meta-cleavage pathway . The metabolic pathways of Cypermethrin-beta are essential for understanding its detoxification and potential environmental impact.
Transport and Distribution
The transport and distribution of Cypermethrin-beta within cells and tissues involve interactions with transporters and binding proteins. In lizards, Cypermethrin-beta is absorbed and distributed to various tissues, including the intestine, stomach, heart, kidney, blood, lung, liver, and brain . The compound’s distribution is influenced by factors such as enzyme activity, circadian rhythm, and enterohepatic circulation. Understanding the transport and distribution of Cypermethrin-beta is crucial for assessing its potential toxic effects on different organs and tissues.
Subcellular Localization
Cypermethrin-beta’s subcellular localization affects its activity and function. The compound can localize to specific cellular compartments, such as the mitochondria, where it induces oxidative stress and mitochondrial dysfunction . Additionally, Cypermethrin-beta can interact with nuclear receptors and transcription factors, influencing gene expression and cellular responses. The subcellular localization of Cypermethrin-beta is an important aspect of its biochemical properties and toxicological effects.
特性
IUPAC Name |
[(S)-cyano-(3-phenoxyphenyl)methyl] (1R)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19Cl2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/t17?,18-,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAATUXNTWXVJKI-FLXSOZOKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](C1C=C(Cl)Cl)C(=O)O[C@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6052871 | |
| Record name | beta-Cypermethrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6052871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1224510-29-5 | |
| Record name | beta-Cypermethrin [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1224510295 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-Cypermethrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6052871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



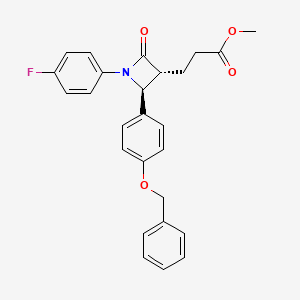
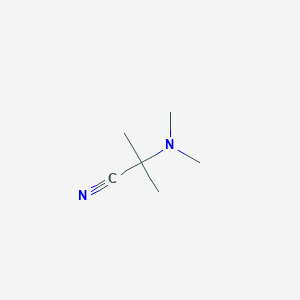

![N-[3-(methylamino)propyl]oxolane-2-carboxamide](/img/structure/B1354531.png)
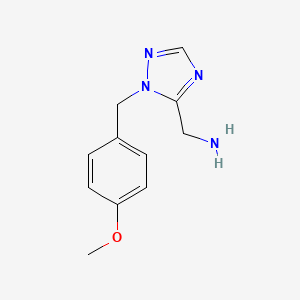
![Ethanone, 1-[3-(heptyloxy)phenyl]-](/img/structure/B1354533.png)
![ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate](/img/structure/B1354535.png)
